2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE
Description
This compound features a multifunctional structure comprising:
- 1,3-Benzodiazole core: A fused aromatic heterocycle that enhances rigidity and may facilitate DNA intercalation or protein binding .
- 4-Amino-1,2,5-oxadiazole substituent: A high-energy heterocycle known for hydrogen-bonding capabilities and metabolic stability, often seen in medicinal chemistry for targeting enzymes or receptors .
Synthesized via 1,3-dipolar cycloaddition or coupling reactions (analogous to methods in ), its structural complexity suggests applications in pharmaceuticals, particularly enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c18-10-5-1-2-6-11(10)20-14(25)9-24-13-8-4-3-7-12(13)21-17(24)15-16(19)23-26-22-15/h1-8H,9H2,(H2,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXICEVOMNRSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3Cl)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole and benzodiazole rings. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . This reaction yields a light yellow solid, which is then purified through flash column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various organic solvents like toluene and dichloromethane . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on core motifs, functional groups, and biological activities:
Table 1: Structural and Functional Comparisons
Key Insights
Structural Impact on Activity: The 1,3-benzodiazole core in the target compound distinguishes it from triazole derivatives (e.g., 6k) by enabling stronger aromatic stacking interactions, critical for binding to biological targets .
Substituent Effects: 2-Chlorophenyl vs. 3-Methoxyphenyl: The electron-withdrawing chloro group increases metabolic stability but reduces solubility compared to the methoxy analog .
Biological Relevance: Compounds with triazole-pyridazine hybrids () exhibit confirmed enzyme inhibition, suggesting the target compound’s benzodiazole-oxadiazole system may similarly inhibit enzymes like kinases or proteases.
Biological Activity
The compound 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The structural formula of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.73 g/mol
The compound features a benzodiazole ring and an oxadiazole moiety, which are known for their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The oxadiazole and benzodiazole components are known to possess antimicrobial properties. The compound has shown activity against various bacterial strains in vitro.
- Anticancer Potential : Some derivatives of benzodiazole compounds have demonstrated cytotoxic effects on cancer cell lines. This compound's structure may facilitate similar activities.
Biological Assays and Findings
Several studies have assessed the biological activity of related compounds. While specific data on this exact compound may be limited, insights can be drawn from related analogs.
| Activity | Assay Type | IC (µM) | Reference |
|---|---|---|---|
| Antibacterial | Disc diffusion method | 15 | |
| Cytotoxicity | MTT assay on cancer cell lines | 25 | |
| Enzyme inhibition | Elastase inhibition | 60.4 |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar oxadiazole derivatives, compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance activity against specific pathogens.
Case Study 2: Anticancer Activity
Research involving benzodiazole derivatives revealed that certain structural modifications led to increased cytotoxicity against breast cancer cell lines. The findings suggest that the introduction of halogenated phenyl groups could enhance apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2-chlorophenyl)acetamide?
- Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, acylation, and heterocyclic ring formation. For example:
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Step 1 : Condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives with 1H-1,3-benzodiazole precursors under reflux conditions in aprotic solvents (e.g., dioxane or DMF) .
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Step 2 : Chloroacetylation of intermediates using chloroacetyl chloride in the presence of triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to isolate the final acetamide .
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Characterization : Confirmed via ¹H/¹³C NMR, IR (for amide C=O stretches), and high-resolution mass spectrometry (HRMS) .
Table 1 : Representative Synthetic Yields and Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference 1 DMF, 80°C, 12h 72 >95% 2 Chloroacetyl chloride, Et₃N 68–75 >98%
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : The SHELX suite (e.g., SHELXL) is employed for structure solution and refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms .
- Validation : The CIF file is checked using PLATON for symmetry and solvent-accessible voids .
Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?
- Answer :
- ¹H/¹³C NMR : Detects proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm ) and carbonyl carbons (δ ~170 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 423.0921 for C₁₈H₁₄ClN₆O₂) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?
- Answer : Discrepancies often arise from dynamic equilibria (e.g., tautomerism) or solvent effects. Strategies include:
- Dynamic NMR : Detects slow-exchange processes (e.g., amine-imine tautomerism observed in 50:50 ratios ).
- DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level to compare experimental vs. theoretical spectra .
- Solvent Correction : Account for solvent polarity in computational models using COSMO-RS .
Q. What experimental designs are recommended for evaluating the compound’s biological activity?
- Answer : Use cell-based assays with orthogonal validation:
- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) with doxorubicin as a positive control .
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to enzymes like topoisomerase II.
- Dose-Response Curves : Fit data to a four-parameter logistic model using GraphPad Prism .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding modes to protein active sites (e.g., PDB: 1M17).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., H-bond donors) using Schrödinger’s Phase .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Answer : Apply design of experiments (DoE):
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Maximizes yield (e.g., 80% at 70°C in DMF vs. 65% in THF) .
- Byproduct Analysis : LC-MS identifies impurities; column chromatography or preparative HPLC isolates the target .
Q. How should stability studies be conducted under varying storage conditions?
- Answer : Perform accelerated degradation tests:
- Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months.
- Monitoring : HPLC tracks degradation products (e.g., hydrolysis of the acetamide group) .
- Kinetics : Fit data to first-order models to estimate shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
